Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a fluorinated organic compound characterized by the presence of two fluorine atoms and a fluorosulfonyl group attached to an acetate moiety. Its molecular formula is C₃H₃F₃O₄S, with a molecular weight of approximately 192.11 g/mol. This compound is notable for its ability to generate difluorocarbene, making it a valuable reagent in organic synthesis, particularly in the formation of difluorinated compounds .
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate exhibits significant reactivity due to its difluorocarbene generation capabilities. Under specific conditions, such as high temperature and concentration, it can react with various substrates to yield difluorinated products. For instance, when reacted with n-butyl acrylate, it achieved a yield of 76% for the corresponding difluorocyclopropane product after two days .
Additionally, it serves as a reagent for the trifluoromethylation of alkyl halides, facilitating the introduction of trifluoromethyl groups into organic molecules .
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate can be synthesized through several methods:
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate finds utility in various fields:
Interaction studies involving methyl 2,2-difluoro-2-(fluorosulfonyl)acetate focus on its reactivity with different substrates in organic synthesis. The compound's ability to generate difluorocarbene allows it to engage in cycloaddition reactions and other transformations that are critical for synthesizing complex organic molecules .
Further research is needed to explore its interactions with biological systems and potential toxicity profiles.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate shares similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:
The unique aspect of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate lies in its balance between reactivity and stability due to the presence of both difluorocarbon and sulfonyl functionalities, making it particularly useful in synthetic applications where selective reactivity is desired .
Flammable;Corrosive